2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid
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Overview
Description
2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid is a compound with significant interest in the fields of chemistry and biochemistry It is known for its unique structure, which includes a disulfide bond linking two amino acid residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid typically involves the formation of a disulfide bond between two amino acid residues. One common method involves the oxidation of thiol groups in cysteine and homocysteine derivatives to form the disulfide bond. The reaction conditions often include mild oxidizing agents such as hydrogen peroxide or iodine in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized further to form sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Various acylating or alkylating agents under mild to moderate conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid involves its ability to form and break disulfide bonds. This property is crucial in maintaining the structural integrity of proteins and enzymes. The compound can interact with various molecular targets, including thiol-containing proteins, influencing their function and stability.
Comparison with Similar Compounds
2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid can be compared with other disulfide-containing amino acids such as:
Cystine: A dimer of cysteine with a similar disulfide bond.
Homocystine: A dimer of homocysteine with a disulfide bond.
Selenocystine: Similar to cystine but contains selenium instead of sulfur.
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of both amino and carboxyl groups, which allow it to participate in a wide range of chemical reactions and biological processes.
Properties
IUPAC Name |
2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-LWOQYNTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSSCCC(C(=O)O)N)[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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